molecular formula C19H21ClN2O B5097391 1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5097391
M. Wt: 328.8 g/mol
InChI Key: PXZPMTYACBKMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. The presence of the piperazine ring often enhances the pharmacokinetic properties of a drug, making it a valuable component in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-15(23)17-5-7-19(8-6-17)22-11-9-21(10-12-22)14-16-3-2-4-18(20)13-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZPMTYACBKMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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